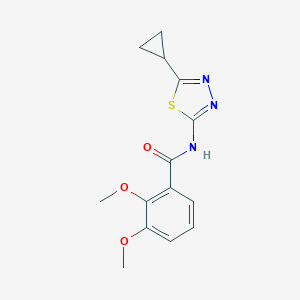![molecular formula C15H21NO5S B453372 4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID](/img/structure/B453372.png)
4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID is a complex organic compound that features a thiophene ring substituted with an ethoxycarbonyl group and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the thiophene ring and introduce the ethoxycarbonyl and propyl groups through a series of substitution reactions. The final step often involves the formation of the butanoic acid moiety through a carboxylation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid or ketone, while reduction could produce an alcohol or alkane.
Scientific Research Applications
4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It could be used in the production of advanced materials, such as polymers or electronic components.
Mechanism of Action
The mechanism of action of 4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-{[3-(ETHOXYCARBONYL)-5-PROPYLTHIOPHEN-2-YL]CARBAMOYL}BUTANOIC ACID include other thiophene derivatives with different substituents, such as:
- 3-(ETHOXYCARBONYL)-5-METHYLTHIOPHENE
- 3-(ETHOXYCARBONYL)-5-ETHYLTHIOPHENE
- 3-(ETHOXYCARBONYL)-5-BUTYLTHIOPHENE
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties. This makes it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C15H21NO5S |
|---|---|
Molecular Weight |
327.4g/mol |
IUPAC Name |
5-[(3-ethoxycarbonyl-5-propylthiophen-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H21NO5S/c1-3-6-10-9-11(15(20)21-4-2)14(22-10)16-12(17)7-5-8-13(18)19/h9H,3-8H2,1-2H3,(H,16,17)(H,18,19) |
InChI Key |
HZLOLZKQBWPFJD-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
Canonical SMILES |
CCCC1=CC(=C(S1)NC(=O)CCCC(=O)O)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-amino-3-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B453289.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453291.png)
![Ethyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B453292.png)
![3,6-dichloro-N-[1-(3-methoxyphenyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B453293.png)
![7-(difluoromethyl)-N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453295.png)
![1-(3-Chlorophenyl)-4-[(3,4-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B453298.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-phenethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453299.png)
![N-allyl-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453300.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453301.png)
![N-(2-bromo-4-methylphenyl)-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453302.png)
![7-(difluoromethyl)-5-(4-methylphenyl)-N-[4-(2-toluidinosulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453303.png)

![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B453308.png)
![1-(1-adamantyl)-N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B453312.png)
